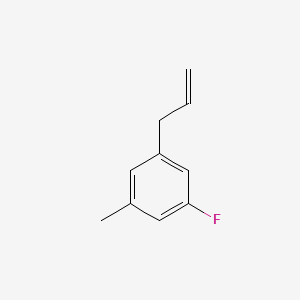

3-(3-Fluoro-5-methylphenyl)-1-propene

Description

3-(3-Fluoro-5-methylphenyl)-1-propene is a fluorinated aromatic compound featuring a propene (allyl) chain attached to a substituted phenyl ring. The phenyl group is functionalized with a fluorine atom at the 3-position and a methyl group at the 5-position. This structure confers unique electronic and steric properties, making it a candidate for applications in pharmaceuticals, agrochemicals, and polymer chemistry. While PubChem lists detailed information about this compound, technical limitations prevent direct access to its full profile . Based on analogous compounds, its molecular formula is inferred to be C₁₀H₁₁F, with a molecular weight of approximately 150.19 g/mol (estimated by substituting chlorine with methyl in 3-(3-chloro-5-fluorophenyl)-1-propene) .

Properties

IUPAC Name |

1-fluoro-3-methyl-5-prop-2-enylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F/c1-3-4-9-5-8(2)6-10(11)7-9/h3,5-7H,1,4H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUZZBJJCACXUOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)F)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Fluoro-5-methylphenyl)-1-propene typically involves the following steps:

Starting Material: The synthesis begins with 3-fluoro-5-methylbenzaldehyde.

Wittig Reaction: The aldehyde undergoes a Wittig reaction with a suitable phosphonium ylide to form the desired propene derivative.

Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a strong base like sodium hydride or potassium tert-butoxide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Scale-Up of Wittig Reaction: The Wittig reaction is scaled up using large reactors and optimized conditions to ensure high yield and purity.

Purification: The product is purified using techniques such as distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Fluoro-5-methylphenyl)-1-propene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or ketones using oxidizing agents like m-chloroperbenzoic acid or potassium permanganate.

Reduction: Reduction reactions can convert the double bond to a single bond, forming 3-(3-Fluoro-5-methylphenyl)propane using hydrogen gas and a palladium catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: m-Chloroperbenzoic acid, potassium permanganate.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Amines, thiols, appropriate solvents like tetrahydrofuran or dimethyl sulfoxide.

Major Products:

Oxidation: Epoxides, ketones.

Reduction: 3-(3-Fluoro-5-methylphenyl)propane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula: C11H13F

- Molecular Weight: 180.22 g/mol

- IUPAC Name: 3-(3-Fluoro-5-methylphenyl)-1-propene

- Canonical SMILES: CC(=C)C1=CC(=CC(=C1)F)C

The compound features a fluorine atom and a methyl group attached to a phenyl ring, along with a propene side chain. These substituents influence its reactivity and biological properties, making it a subject of interest in various fields.

Chemistry

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical reactions, including:

- Substitution Reactions: The presence of the fluorine atom enhances electrophilic substitution reactions, allowing for the introduction of other functional groups.

- Addition Reactions: The propene double bond can participate in addition reactions, leading to the formation of saturated derivatives or polymers.

Biology

Research indicates that this compound may exhibit biological activities that are valuable for drug development. Potential areas of investigation include:

- Antimicrobial Activity: Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for further exploration in pharmaceutical applications.

- Anti-inflammatory Properties: The compound's structural features may influence its interaction with biological targets involved in inflammatory pathways.

Medicine

In medicinal chemistry, this compound is being explored for its potential pharmacological properties:

- Drug Development: Its unique chemical structure allows for modifications that could lead to novel therapeutic agents. Researchers are investigating its efficacy against various diseases, including cancer and inflammatory disorders.

- Mechanism of Action Studies: Understanding how this compound interacts with specific molecular targets could reveal insights into its therapeutic potential.

Industry

The compound is also utilized in industrial applications:

- Material Science: Its unique chemical properties make it suitable for developing specialty chemicals and materials, such as coatings and polymers.

- Synthesis of Fine Chemicals: It is employed in the production of fine chemicals used in various industrial processes.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of several fluorinated compounds, including this compound. Results indicated that certain derivatives exhibited significant activity against Gram-positive bacteria, suggesting potential use in developing new antibiotics.

Case Study 2: Drug Development

Research focused on modifying the structure of this compound to enhance its anti-inflammatory effects. Variants were synthesized and tested for their ability to inhibit specific enzymes involved in inflammation, showing promising results that warrant further investigation.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-5-methylphenyl)-1-propene involves its interaction with molecular targets such as enzymes or receptors. The presence of the fluorine atom enhances the compound’s ability to form strong interactions with these targets, potentially leading to inhibition or activation of specific biochemical pathways. The propene chain allows for further functionalization, enabling the compound to be tailored for specific applications.

Comparison with Similar Compounds

Structural and Electronic Differences

- Substituent Effects: this compound: The electron-withdrawing fluorine and electron-donating methyl group create a balanced electronic environment. This may enhance stability in reactions requiring moderate polarity. 3-(1-Adamantyl)-1-propene: The bulky adamantyl group introduces significant steric hindrance, reducing polymerization rates but improving thermal stability in copolymers .

Physicochemical Properties

Lipophilicity (XLogP3) :

Rotational Flexibility :

- All three compounds have two rotatable bonds (propene chain), enabling conformational adaptability in polymer backbones or ligand-receptor interactions.

Biological Activity

3-(3-Fluoro-5-methylphenyl)-1-propene is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its mechanisms of action and relevant research findings.

Chemical Structure and Properties

The compound this compound features a propene side chain attached to a phenyl ring that contains a fluorine atom and a methyl group. The presence of the fluorine atom is significant, as it can influence the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The fluorine atom and the methyl group can affect the compound’s binding affinity to various enzymes and receptors, potentially altering enzyme activity and signal transduction pathways.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains:

| Bacterial Strain | ID50 (M) |

|---|---|

| Enterococcus faecium | |

| Escherichia coli |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly against Gram-positive bacteria .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Preliminary studies indicate that it may inhibit the growth of certain cancer cell lines, although specific ID50 values for these effects are not yet established. The mechanism behind this activity may involve inducing apoptosis or inhibiting cell proliferation through interactions with cellular signaling pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives of similar compounds showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from to depending on the structure .

- Anticancer Potential : Another investigation highlighted the potential of fluorinated compounds in cancer therapy, suggesting that modifications like those seen in this compound could enhance efficacy against various cancer types .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.